molecular formula C7H10O4 B3373253 2-Furanpropanoic acid, tetrahydro-5-oxo-, (S)- CAS No. 98611-83-7

2-Furanpropanoic acid, tetrahydro-5-oxo-, (S)-

Cat. No.: B3373253
CAS No.: 98611-83-7
M. Wt: 158.15 g/mol
InChI Key: JZFPIISPMJRMLD-YFKPBYRVSA-N
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Description

2-Furanpropanoic acid, tetrahydro-5-oxo-, (S)- is an organic compound with a molecular formula of C7H10O4 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a tetrahydrofuran ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanpropanoic acid, tetrahydro-5-oxo-, (S)- typically involves the reduction of 2-furanpropanoic acid. One common method is the catalytic hydrogenation of 2-furanpropanoic acid using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent, such as ethanol, at elevated temperatures and pressures to achieve the desired reduction.

Industrial Production Methods

In industrial settings, the production of 2-Furanpropanoic acid, tetrahydro-5-oxo-, (S)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of high-pressure hydrogenation reactors with palladium catalysts is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Furanpropanoic acid, tetrahydro-5-oxo-, (S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-furanpropanoic acid, tetrahydro-5-oxo-, (S)- by using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can lead to the formation of tetrahydrofuran derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the furan ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-Furanpropanoic acid, tetrahydro-5-oxo-, (S)-

    Reduction: Tetrahydrofuran derivatives

    Substitution: Halogenated furan derivatives

Scientific Research Applications

2-Furanpropanoic acid, tetrahydro-5-oxo-, (S)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and resins due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-Furanpropanoic acid, tetrahydro-5-oxo-, (S)- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-Furanpropanoic acid, tetrahydro-5-oxo-, ®-
  • 2-Furanpropanoic acid, methyl ester
  • 2-Furanpropanoic acid, ethyl ester

Uniqueness

2-Furanpropanoic acid, tetrahydro-5-oxo-, (S)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. The (S)-enantiomer may exhibit different biological activities compared to the ®-enantiomer, making it a valuable compound for stereochemical studies.

Properties

IUPAC Name

3-[(2S)-5-oxooxolan-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c8-6(9)3-1-5-2-4-7(10)11-5/h5H,1-4H2,(H,8,9)/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFPIISPMJRMLD-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)O[C@H]1CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00913161
Record name 3-(5-Oxooxolan-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00913161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98611-83-7
Record name 2-Furanpropanoic acid, tetrahydro-5-oxo-, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098611837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(5-Oxooxolan-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00913161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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